molecular formula C21H25FN2O4S B11341829 1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11341829
M. Wt: 420.5 g/mol
InChI Key: GFSGIKYYPXENMP-UHFFFAOYSA-N
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Description

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and fluorobenzyl and methoxybenzyl substituents. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the fluorobenzyl and methoxybenzyl substituents. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzyl halides, and methoxybenzyl halides. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

    Medicine: Research is conducted to investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its effects at the molecular level.

Comparison with Similar Compounds

1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O4S/c1-28-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)29(26,27)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25)

InChI Key

GFSGIKYYPXENMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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